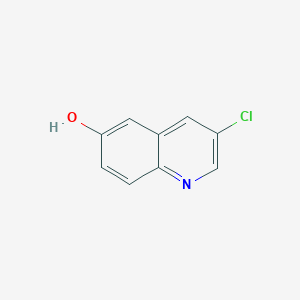

3-Chloroquinolin-6-ol

概要

説明

3-Chloroquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the third position and a hydroxyl group at the sixth position in the quinoline ring structure imparts unique chemical properties to this compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinolin-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent, can be adapted to introduce the chlorine and hydroxyl groups at the desired positions . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also explored to enhance efficiency and reduce environmental impact .

化学反応の分析

Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under specific conditions:

-

Amination : Reaction with amines (e.g., benzylamine) in the presence of K

CO

yields 3-aminoquinolin-6-ol derivatives . -

Thiolation : Substitution with thiols (e.g., mercaptopyridine) using Pd catalysis produces 3-sulfanylquinolin-6-ol analogs .

Key Reaction Conditions:

Oxidation and Reduction

The hydroxyl group at position 6 participates in redox transformations:

-

Oxidation : Treatment with KMnO

in acidic media converts the hydroxyl group to a ketone, forming 3-chloroquinolin-6-one . -

Reduction : Catalytic hydrogenation (H

, Pd/C) reduces the quinoline ring to a tetrahydroquinoline derivative .

Stability Under Redox Conditions:

| Process | Reagents | Observation | Reference |

|---|---|---|---|

| Oxidation | KMnO | ||

| , H | |||

| SO | |||

| Selective ketonization without ring cleavage | |||

| Reduction | H | ||

| (1 atm), Pd/C | Complete saturation of the pyridine ring |

Cyclization and Ring Expansion

3-Chloroquinolin-6-ol serves as a precursor for fused heterocycles:

-

Oxazole Formation : Reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) in DMSO yields 5-(2-chloroquinolin-3-yl)oxazole .

-

Quinazoline Synthesis : Condensation with urea at 200°C produces quinazolin-4(3H)-one derivatives .

Cyclization Efficiency:

| Product | Reagents/Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| 5-(2-Chloroquinolin-3-yl)oxazole | TosMIC, Cs | ||

| CO | |||

| , DMSO, 80°C | 5 h | 82 | |

| Quinazolin-4(3H)-one | Urea, CuI, DMF, 200°C | 12 h | 68 |

Comparative Reactivity with Analogues

Modifications at position 3 significantly alter reactivity and stability:

| Compound | Substituent | Aqueous Solubility (µg/mL) | Microsomal Stability (CL

, µL/min/mg) |

|------------------------|-------------------|----------------------------|-----------------------------------------------|

| this compound | Cl | 12.4 ± 0.8 | 17.0 ± 1.2 |

| 3-Trifluoromethoxyquinolin-6-ol | OCF

| 8.9 ± 0.6 | 9.5 ± 0.9 |

| 3-Ethylquinolin-6-ol | C

H

| 23.1 ± 1.1 | 56.0 ± 3.4 |

Data indicate that electron-withdrawing groups (e.g., Cl, OCF

) reduce solubility but enhance metabolic stability compared to alkyl substituents .

Mechanistic Insights

科学的研究の応用

Antimicrobial Activity

3-Chloroquinolin-6-ol exhibits notable antimicrobial properties, making it a candidate for developing new therapeutic agents. Studies have shown that quinoline derivatives, including this compound, possess antibacterial and antifungal activities, which are essential in combating resistant strains of pathogens .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Type | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Antibacterial | |

| Fungi (e.g., Candida) | Antifungal |

Anticancer Potential

The compound is also investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit the activity of critical enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the quinoline structure can enhance its potency against various cancer cell lines .

Case Study: Anticancer Activity

A study evaluated several 3-nitroquinoline derivatives, revealing that compounds featuring similar structural motifs to this compound exhibited significant inhibitory effects on human epidermoid carcinoma cells (A431) and breast cancer cells (MDA-MB-468), with IC50 values in the micromolar range .

Antimalarial Applications

This compound is being explored for its potential as an antimalarial agent. Research has shown that chloroquinoline derivatives can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's structural features contribute to its ability to interfere with hemozoin formation, a critical process in the parasite's lifecycle .

Table 2: Antimalarial Activity of Quinoline Derivatives

Industrial Applications

In addition to its biological applications, this compound finds use in industrial applications such as dye and pigment production. The unique chemical structure allows it to serve as an intermediate in synthesizing various industrial chemicals .

作用機序

The mechanism of action of 3-Chloroquinolin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound’s antimicrobial activity is also attributed to its ability to generate reactive oxygen species, which cause oxidative damage to cellular components .

類似化合物との比較

3-Chloroquinolin-6-ol can be compared with other quinoline derivatives, such as:

Chloroquine: An antimalarial drug that also exhibits antiviral and anti-inflammatory properties.

Quinoline: The parent compound, which serves as a precursor for various derivatives with diverse biological activities.

8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics and disinfectants.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Chloroquinolin-6-ol, a derivative of quinoline, has garnered attention due to its diverse biological activities. This compound, with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol, features a chlorine atom at the third position and a hydroxyl group at the sixth position of the quinoline ring. The unique structural attributes of this compound contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Quinoline derivatives are known for their antibacterial and antifungal activities, which are critical in developing new therapeutic agents against resistant strains of pathogens. The compound's mechanism often involves the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have demonstrated that modifications to the quinoline structure can enhance biological activity against various cancer cell lines. For instance, certain derivatives have been effective against HeLa cells and other cancer types, suggesting that this compound may serve as a scaffold for developing novel anticancer agents .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

- Synthesis Methods : Various synthetic routes have been explored to produce this compound, emphasizing its versatility in medicinal chemistry. These methods include nucleophilic substitution reactions and oxidation processes that yield different quinoline derivatives.

- In Vitro Studies : In vitro evaluations have shown that this compound and its derivatives possess moderate to high activity against Plasmodium falciparum, the malaria-causing parasite. IC50 values for some derivatives ranged from 0.014 to 5.87 μg/mL, indicating their potential as antimalarial agents .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets. For example, molecular docking analyses revealed strong interactions with DNA gyrase B and topoisomerase IIβ, supporting its role as an antibacterial and anticancer agent .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli (bacterial) | Varies | Inhibition of DNA gyrase |

| Anticancer | HeLa cells (cervical cancer) | Varies | Induction of apoptosis |

| Antimalarial | Plasmodium falciparum | 0.014 - 5.87 | Disruption of DNA replication |

特性

IUPAC Name |

3-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUCTMVWDCGGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620159 | |

| Record name | 3-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696612-04-1 | |

| Record name | 3-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。